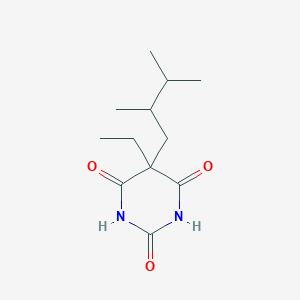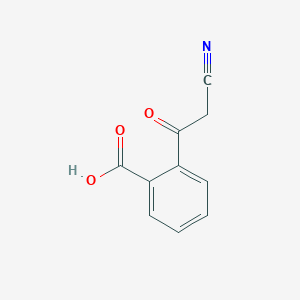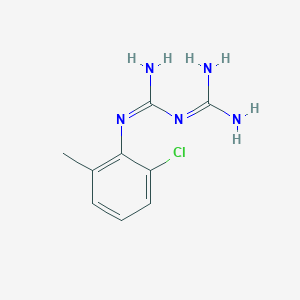
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine is a chemical compound with a unique structure that includes a chloro-substituted phenyl ring and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine typically involves the reaction of 2-chloro-6-methylphenyl isocyanide with guanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in a pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be used to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-6-methylphenyl)acetic acid
- 2-amino-4-chloro-6-methylpyrimidine
Comparison
Compared to similar compounds, 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. For instance, the presence of the guanidine group may enhance its ability to interact with biological targets, making it a more potent inhibitor or therapeutic agent.
特性
CAS番号 |
49872-70-0 |
|---|---|
分子式 |
C9H12ClN5 |
分子量 |
225.68 g/mol |
IUPAC名 |
2-(2-chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C9H12ClN5/c1-5-3-2-4-6(10)7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) |
InChIキー |
CZXQEOKTDYBKLL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)N=C(N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


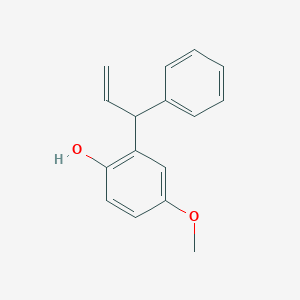
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
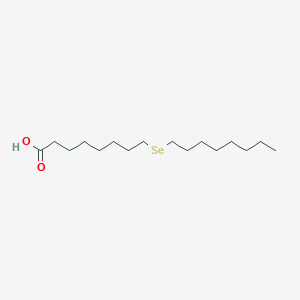
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
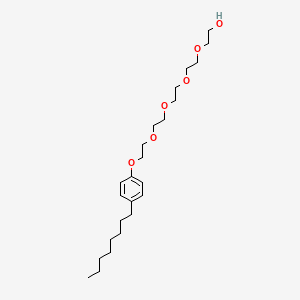

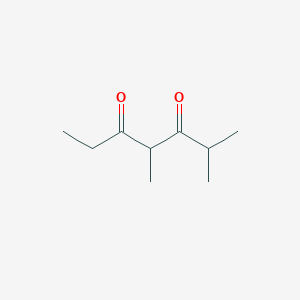
![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
